molecular formula C8H9NO3 B1406085 2-(2-Cyclopropyloxazol-4-yl)acetic acid CAS No. 1267706-20-6

2-(2-Cyclopropyloxazol-4-yl)acetic acid

Cat. No.: B1406085
CAS No.: 1267706-20-6
M. Wt: 167.16 g/mol
InChI Key: UETCHVKCJVYFDU-UHFFFAOYSA-N
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Description

“2-(2-Cyclopropyloxazol-4-yl)acetic acid” is a synthetic compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the sources. The boiling point is not specified .

Scientific Research Applications

Synthesis and Chemical Properties

One area of scientific research involving 2-(2-Cyclopropyloxazol-4-yl)acetic acid and its derivatives focuses on synthesis and chemical properties. Salionov (2015) explored the synthesis and physical-chemical properties of derivatives of 1,2,4-triazoles, a class of compounds showing various biological activities and serving as intermediates for the synthesis of more complex structures (Salionov, 2015). Similarly, Juma et al. (2008) prepared acetal-protected derivatives of (2,4-dioxocyclohex-1-yl)acetic acid for the synthesis of various alkaloids (Juma et al., 2008).

Biochemical and Pharmacological Studies

This compound derivatives have been investigated for their biochemical and pharmacological properties. Laufer et al. (1994) studied a pyrrolizine derivative, an inhibitor of cyclo-oxygenase and 5-lipoxygenase, showing potential in treating various conditions without causing gastrointestinal damage (Laufer et al., 1994). In another study, La Motta et al. (2008) synthesized oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids as aldose reductase inhibitors, showing potential for treating visual impairment (La Motta et al., 2008).

Catalytic Applications

Research has also been conducted on the use of this compound derivatives in catalytic applications. Lysenko et al. (2021) used such derivatives as ligands in the development of MoO3 coordination hybrids for catalytic epoxidation of cis-cyclooctene (Lysenko et al., 2021).

Molecular Docking and Computational Studies

Molecular docking and computational studies involving this compound derivatives have been significant. Nikalje et al. (2015) synthesized novel thiazolidinone derivatives and performed docking studies to understand their binding affinity towards human serum albumin, highlighting their anti-inflammatory potential (Nikalje et al., 2015).

Synthesis of Energetic Materials

Energetic materials based on this compound derivatives have also been explored. Joo et al. (2012) studied nitroiminotetrazolate salts with nitroiminotetrazolate and carboxylate anions, showcasing their potential in materials chemistry (Joo et al., 2012).

Safety and Hazards

The safety data sheet for “2-(2-Cyclopropyloxazol-4-yl)acetic acid” provides several precautionary statements. It advises keeping the product away from heat, sparks, open flames, and hot surfaces. It also recommends wearing protective gloves, clothing, eye protection, and face protection .

Properties

IUPAC Name

2-(2-cyclopropyl-1,3-oxazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7(11)3-6-4-12-8(9-6)5-1-2-5/h4-5H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETCHVKCJVYFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (7.83 g, 186.7 mmol) was added to ethyl (2-cyclopropyl-1,3-oxazol-4-yl)acetate (Preparation 91, 7.00 g, 35.9 mmol) in THF (200 mL) and water (100 mL). The mixture was stirred at room temperature for 2 hours then the reaction mixture volume was reduced to one third by evaporation in vacuo. The aqueous residue was acidified using aqueous 1M HCl then extracted with EtOAc (200 mL). The organic phase was evaporated in vacuo and the crude material was triturated with diethyl ether (100 mL) to afford the title compound as a white solid (66%, 4.00 g).
Name
Lithium hydroxide monohydrate
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Cyclopropyloxazol-4-yl)acetic acid
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2-(2-Cyclopropyloxazol-4-yl)acetic acid
Reactant of Route 3
2-(2-Cyclopropyloxazol-4-yl)acetic acid
Reactant of Route 4
2-(2-Cyclopropyloxazol-4-yl)acetic acid
Reactant of Route 5
2-(2-Cyclopropyloxazol-4-yl)acetic acid
Reactant of Route 6
2-(2-Cyclopropyloxazol-4-yl)acetic acid

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